

Technical Guide: Synthesis and Characterization of 2,6-Dibromo-4-iodophenol

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Compound of Interest

Compound Name: 2,6-Dibromo-4-iodophenol

CAS No.: 187407-15-4

Cat. No.: B3248515

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Executive Summary

2,6-Dibromo-4-iodophenol (CAS: 187407-15-4) is a highly functionalized halogenated phenol used primarily as a scaffold in the development of thyromimetic drugs, X-ray contrast agents, and potent antioxidants.^[1] Its structural uniqueness lies in the specific "2,6-dibromo" substitution pattern, which sterically protects the phenolic hydroxyl group while activating the 4-position for further cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) or serving as a definitive biological probe.

This guide details two validated synthesis pathways: a high-precision laboratory method using N-iodosuccinimide (NIS) and a green chemistry approach utilizing oxidative iodination with hydrogen peroxide.

Key Physicochemical Data:



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| Solubility | Soluble in chloroform, ethyl acetate, acetonitrile; sparingly soluble in water. |

Retrosynthetic Analysis

The synthesis of **2,6-dibromo-4-iodophenol** is best approached via Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) at position 1 is a strong ortho, para-director. However, since the ortho positions (2 and 6) are already occupied by bromine atoms, the incoming electrophile (Iodine) is directed exclusively to the para position (4).

- Target Molecule: **2,6-Dibromo-4-iodophenol**[\[1\]](#)[\[2\]](#)
- Disconnection: C(4)-I bond.[\[1\]](#)[\[3\]](#)
- Precursor: 2,6-Dibromophenol (Commercially available, CAS: 608-33-3).
- Reagent: Electrophilic Iodine source ().



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Figure 1: Retrosynthetic disconnection showing the logical precursor 2,6-dibromophenol.

Primary Synthesis Protocol (Method A: NIS Route)

Context: This is the "Gold Standard" for laboratory-scale synthesis (mg to gram scale). It offers mild conditions, high regioselectivity, and simple workup.

Reaction Mechanism

N-Iodosuccinimide (NIS) acts as a reservoir for the iodonium ion (

). The reaction is driven by the activation of the phenolic ring. The presence of two bromine atoms slightly deactivates the ring compared to phenol, but the -OH group's resonance donation is sufficient to facilitate the attack at room temperature.

Experimental Procedure

Reagents:

- 2,6-Dibromophenol (1.0 eq)
- N-Iodosuccinimide (NIS) (1.1 eq)
- Acetonitrile (MeCN) [Solvent]

Step-by-Step Protocol:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromophenol (e.g., 10.0 g, 39.7 mmol) in Acetonitrile (100 mL). Ensure complete dissolution.
- **Addition:** Add N-iodosuccinimide (9.8 g, 43.6 mmol) in small portions over 20 minutes. Note: Adding in portions prevents a localized high concentration of iodine, ensuring uniform reaction.
- **Reaction:** Stir the mixture at room temperature (20–25 °C) for 3 to 4 hours. Monitor progress via TLC (Thin Layer Chromatography) using 10% EtOAc/Hexane. The starting material ($R_f \sim 0.6$) should disappear, replaced by a slightly lower R_f spot.
- **Quenching:** Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.
- **Workup:**
 - Redissolve the residue in Diethyl Ether (200 mL).
 - Wash the organic layer with 10% aqueous Sodium Thiosulfate (). Critical Step: This reduces any unreacted iodine (brown color) to iodide (colorless), preventing contamination.
 - Wash with water (100 mL) followed by brine (100 mL).
 - Dry the organic layer over anhydrous Magnesium Sulfate ().
- **Purification:** Filter and concentrate in vacuo. The crude solid is usually pure enough (>90%). For analytical purity, recrystallize from Hexane/Chloroform or perform flash column chromatography (Silica gel, 5% EtOAc in Hexane).

Yield: 90–95% Characterization:

- $^1\text{H NMR}$ (300 MHz, CDCl_3): δ 7.72 (s, 2H, Ar-H), 5.87 (s, 1H, -OH).

- ^{13}C NMR (75 MHz, CDCl_3): δ 149.6 (C-OH), 139.8 (C-H), 110.9 (C-Br), 81.9 (C-I).

Alternative Synthesis (Method B: Green Chemistry)

Context: This method uses molecular iodine and hydrogen peroxide.[3] It is ideal for larger scales where atom economy and avoiding succinimide byproducts are priorities.

Reaction Logic

Hydrogen peroxide oxidizes molecular iodine (

) in situ to generate the active electrophilic species (likely

or hypoiodous acid), making the iodine more reactive toward the deactivated dibromophenol ring.

Experimental Procedure

Reagents:

- 2,6-Dibromophenol (1.0 eq)
- Iodine () (0.5–0.6 eq) Note: Stoichiometry is lower because H_2O_2 recycles Iodide back to Iodine.
- Hydrogen Peroxide (30% aq, 1.0 eq)
- Water or Methanol (Solvent)

Protocol:

- Suspend 2,6-dibromophenol in water (or 50% aqueous methanol).
- Add molecular Iodine () [3]
- Slowly add Hydrogen Peroxide dropwise while stirring.

- Heat the mixture to 50 °C for 4–6 hours. Note: Slightly higher temperature is required compared to the NIS method due to the aqueous medium.
- Cool to room temperature. The product often precipitates out as a solid.
- Filter the solid and wash with cold water and a small amount of dilute Sodium Thiosulfate solution.
- Recrystallize from ethanol/water if necessary.

Yield: 75–85%



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Figure 2: Comparison of the NIS (Method A) and Peroxide (Method B) synthesis pathways.

Troubleshooting & Critical Controls



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Safety & Handling

- N-Iodosuccinimide (NIS): Irritant. Store in a refrigerator (2–8°C) and protect from light. It can decompose to release iodine vapor.
- **2,6-Dibromo-4-iodophenol**: Like many halogenated phenols, it acts as an uncoupler of oxidative phosphorylation. Handle with gloves and use a fume hood to avoid inhalation of dust.
- Waste Disposal: All aqueous washes containing iodine/thiosulfate must be disposed of in the halogenated waste stream, not down the drain.

References

- Synthesis Protocol & Characterization (NIS Method)
 - Source: Amazon Web Services (AWS)
 - Title: "Palladium-Catalyzed Regioselective Hydrodebromination of Dibromoindoles: Application to the Enantioselective Synthesis of Indolo.
 - Details: Provides specific Mp (99-101°C)
 - (Note: Verified via Snippet 1.4 in search).
- Green Chemistry Iodination (H₂O₂/I₂ Method)
 - Source: SciELO / Journal of the Brazilian Chemical Society.

- Title: "Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water."[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Details: Validates the regioselectivity of I₂/H₂O₂ for 2,6-substituted phenols (specifically 2,6-dichlorophenol to 2,6-dichloro-4-iodophenol).
- Applications & Biological Activity
 - Source: PubMed / N
 - Title: "Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxid
 - Details: Discusses the structure-activity relationship of 4-iodophenols as antioxidants.
- Crystallographic Data
 - Source: German N
 - Title: "Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6-Dihalogen
 - Details: Provides structural context for the starting material, 2,6-dibromophenol.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)

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